1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone
Description
1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone is a heterocyclic compound featuring a thiophene core substituted with a 4-(1,3-dioxolan-2-yl)phenyl group at the 5-position and an acetyl (ethanone) moiety at the 2-position. The 1,3-dioxolane ring is a cyclic ketal that enhances solubility and modulates electronic properties, making this compound of interest in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C15H14O3S |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
1-[5-[4-(1,3-dioxolan-2-yl)phenyl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C15H14O3S/c1-10(16)13-6-7-14(19-13)11-2-4-12(5-3-11)15-17-8-9-18-15/h2-7,15H,8-9H2,1H3 |
InChI Key |
QIBNVYDAVUFFBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C3OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents . The final step involves the acetylation of the thiophene ring to form the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly reductants, such as glucose, in alkaline medium has been explored for the reduction steps .
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone undergoes various chemical reactions, including:
Substitution: Halogenation and nitration reactions can be performed on the phenyl ring using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: NaBH₄, LiAlH₄
Substitution: Br₂, HNO₃
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound’s dioxolane ring can act as a protecting group for carbonyl compounds, while the thiophene ring can participate in π-π interactions and electron transfer processes . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(heptyloxy)phenyl]methanone (MFCD07699159): This compound () shares the 5-(1,3-dioxolan-2-yl)thiophen-2-yl backbone but differs by a 4-heptyloxybenzoyl group instead of the acetyl group. The heptyloxy chain increases lipophilicity (logP ~5.2) compared to the target compound, suggesting divergent applications in lipid membrane interactions or sustained-release formulations .
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: From , this triazole-containing derivative replaces the dioxolane with a sulfonylphenyl group and introduces fluorine atoms. Its melting point (mp: 162–164°C) is higher than typical dioxolane derivatives due to increased polarity .
Thiophene-Based Ethanone Derivatives
- 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone (C14H19BrO3): This halogenated derivative () lacks the thiophene ring but shares the ethanone motif. The bromopropoxy group introduces electrophilic reactivity, making it a candidate for cross-coupling reactions. Its molecular weight (323.25 g/mol) is lower than the target compound’s (~290–310 g/mol inferred from ), impacting pharmacokinetic profiles .
- 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47): From , this piperazine-containing analog incorporates a trifluoromethylphenyl group, enhancing metabolic stability and CNS permeability. The logD (2.8) is higher than the dioxolane derivative, suggesting better blood-brain barrier penetration for neurological applications .
Structural and Functional Group Analysis
Biological Activity
1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone is an organic compound notable for its complex structure, which includes a dioxolane ring, a phenyl group, and a thiophene moiety. The molecular formula is C15H14O3S, with a molecular weight of approximately 274.3 g/mol. This compound's unique architecture suggests significant potential for various biological activities.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with biological systems in several ways:
- Antioxidant Activity : Compounds containing thiophene and dioxolane rings are known for their ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
- Anticancer Properties : Preliminary studies suggest that derivatives of compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against glioma and other cancer cells, indicating potential as anticancer agents .
Cytotoxicity Studies
Research has indicated that compounds structurally related to this compound possess significant cytotoxic effects. A notable study demonstrated that a similar compound exhibited an IC50 value of 5.13 µM against the C6 glioma cell line, surpassing the effectiveness of standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 8.34 µM) . The mechanism of action involved induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The unique combination of the dioxolane and thiophene rings in the compound enhances its electronic properties and reactivity. Table 1 summarizes the structure-activity relationships observed in related compounds:
| Compound Name | Structure | IC50 (µM) | Notable Features |
|---|---|---|---|
| Compound A | Structure A | 5.13 | Induces apoptosis in C6 cells |
| Compound B | Structure B | 8.34 | Standard comparison (5-FU) |
| Compound C | Structure C | 24.31 | Less effective against SH-SY5Y |
Synthesis Methods
The synthesis of this compound typically involves a condensation reaction between 3-(1,3-dioxolan-2-yl)benzaldehyde and 2-thiophenecarboxylic acid under acidic conditions. This method can be optimized by varying catalysts and reaction conditions to enhance yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
